molecular formula C18H15BrN4O2 B2903795 1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171394-84-5

1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2903795
CAS No.: 1171394-84-5
M. Wt: 399.248
InChI Key: HQDVQKPLHVRCNH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the bromophenyl and dimethylphenyl groups. Common reagents used in these reactions include bromine, dimethylphenyl derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be compared with other similar compounds, such as:

    3,4-diphenyl-4H-1,2,4-triazole: This compound lacks the bromophenyl and dimethylphenyl groups, resulting in different chemical and biological properties.

    4-ethyl-3,5-diphenyl-4H-1,2,4-triazole: The presence of ethyl groups instead of bromophenyl and dimethylphenyl groups leads to variations in reactivity and applications.

    3-phenyl-4H-1,2,4-triazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c1-10-7-11(2)9-14(8-10)22-17(24)15-16(18(22)25)23(21-20-15)13-5-3-12(19)4-6-13/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDVQKPLHVRCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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